BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 3-
Fluorophenylacetone (CAS: 1737-19-5)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Fluorophenylacetone

Cat. No.: B132418

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-Fluorophenylacetone
(also known as 1-(3-fluorophenyl)propan-2-one), a key precursor in the synthesis of fluorinated
amphetamine analogs used in forensic and research applications. This guide consolidates
critical data on its chemical and physical properties, outlines detailed experimental protocols for
its synthesis and subsequent reactions, and describes analytical methodologies for its
characterization and differentiation from its isomers. The information is presented to support
researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

3-Fluorophenylacetone is a substituted aromatic ketone. Its physical and chemical properties
are summarized in the table below.
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Property Value Reference(s)
CAS Number 1737-19-5 [1]
Molecular Formula CoHoFO [2]
Molecular Weight 152.17 g/mol [2]
1-(3-fluorophenyl)propan-2-
IUPAC Name ( Phenyprop [1]
one
(3-fluorophenyl)acetone, 3-
Synonyms Fluorobenzyl methyl ketone, [2]
m-Fluorophenylacetone
Appearance Colorless to pale yellow liquid [3]
Boiling Point 66-68 °C at 20 mmHg
Density 1.17 g/mL at 25 °C

Refractive Index

n20/D 1.518

Flash Point 56 °C (132.8 °F)
- Soluble in methyl acetate,
Solubility ) [2][4]
chloroform. Insoluble in water.
Purity >98% (commercially available)  [2]

Synthesis and Reactions

As a crucial precursor, the synthesis of 3-Fluorophenylacetone is of significant interest. Below

is a plausible synthetic route and a key reaction protocol.

Synthesis of 3-Fluorophenylacetone

A common route to phenylacetones involves the reaction of the corresponding phenylacetic

acid with an organometallic reagent or through other condensation reactions. A representative,

though not explicitly cited, protocol starting from 3-fluorophenylacetic acid is detailed below.

Experimental Protocol: Synthesis from 3-Fluorophenylacetic Acid
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o Materials:
o 3-Fluorophenylacetic acid
o Methyllithium (or methylmagnesium bromide)
o Anhydrous diethyl ether or tetrahydrofuran (THF)
o Dry ice (solid CO2)
o Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Naz2S0a)
o Hydrochloric acid (aqueous solution, e.g., 1 M)
o Saturated aqueous sodium bicarbonate solution
o Saturated aqueous sodium chloride (brine)
o Round-bottom flask, dropping funnel, magnetic stirrer, and condenser
o Apparatus for distillation
» Procedure:

o In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a
condenser with a drying tube, and a magnetic stirrer, dissolve 3-fluorophenylacetic acid (1
equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

o Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add a solution of methyllithium (2.2 equivalents) in diethyl ether via the dropping
funnel, maintaining the temperature below -65 °C.

o After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then
warm to room temperature and stir for an additional 2 hours.

o Carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M
hydrochloric acid, ensuring the pH of the aqueous layer is acidic.
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o Transfer the mixture to a separatory funnel and separate the layers.

o Extract the aqueous layer with diethyl ether (3 x 50 mL).

o Combine the organic layers and wash sequentially with saturated agqueous sodium
bicarbonate solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o Purify the crude product by vacuum distillation to yield 3-Fluorophenylacetone as a
colorless to pale yellow oil.

Logical Workflow for Synthesis of 3-Fluorophenylacetone

Synthesis of 3-Fluorophenylacetone

Methyllithium (2.2 eq)

in Anhydrous Ether
i o Dilithium Salt Intermediate Protonation_s, { - Aqueous Acidic Workup (HCI) >4  3-Fluorophenylacetone
Deprotonation & Aditio

3-Fluorophenylacetic Acid

Click to download full resolution via product page

Caption: Synthesis pathway of 3-Fluorophenylacetone.

Reductive Amination to 3-Fluoroamphetamine

3-Fluorophenylacetone is a direct precursor to 3-fluoroamphetamine, a substance of interest
in forensic and pharmacological research. The most common method for this conversion is
reductive amination.[5][6]

Experimental Protocol: Reductive Amination
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o Materials:
o 3-Fluorophenylacetone
o Ammonium acetate or ammonia in methanol
o Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAC)3)
o Anhydrous methanol
o Hydrochloric acid (in ether or isopropanol)
o Diethyl ether
o Anhydrous magnesium sulfate (MgSOa)
e Procedure:

o To a solution of 3-Fluorophenylacetone (1 equivalent) in anhydrous methanol, add
ammonium acetate (10 equivalents).

o Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
o Cool the reaction mixture to 0 °C in an ice bath.

o Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the
temperature below 10 °C.

o Allow the reaction to warm to room temperature and stir for 24 hours.
o Quench the reaction by the slow addition of 1 M HCI until the solution is acidic.
o Remove the methanol under reduced pressure.

o Add water to the residue and extract with diethyl ether to remove any unreacted starting
material.

o Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH > 12.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b132418?utm_src=pdf-body
https://www.benchchem.com/product/b132418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Extract the aqueous layer with diethyl ether (3 x 50 mL).

o Combine the organic extracts, dry over anhydrous MgSOu, filter, and concentrate under
reduced pressure to obtain the freebase of 3-fluoroamphetamine.

o For the hydrochloride salt, dissolve the freebase in a minimal amount of diethyl ether and
add a solution of HCI in ether or isopropanol dropwise until precipitation is complete. Filter
and dry the resulting solid.

Reductive Amination Workflow

Reductive Amination of 3-Fluorophenylacetone

3-Fluorophenylacetone Ammonium Acetate

C$d\:l 1sation
Gmine Intermediate) (Sodium Cyanoborohydride)
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Caption: From ketone to amine.

Analytical Methodologies

The analysis of 3-Fluorophenylacetone and its derivatives is critical, particularly in
distinguishing it from its 2- and 4-fluoro isomers. Gas chromatography-mass spectrometry (GC-
MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary
techniques employed.[7][8]
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Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 3-Fluorophenylacetone and its amphetamine derivatives by GC-MS can be
challenging due to the similar fragmentation patterns of the isomers. Derivatization is often
employed to enhance chromatographic separation and produce more diagnostic mass spectra.

[9]
Experimental Protocol: GC-MS Analysis (with Derivatization)
o Sample Preparation and Derivatization:
o Prepare a solution of the analyte in a suitable solvent (e.g., ethyl acetate).

o To 100 pL of the sample solution, add 50 pL of a derivatizing agent such as N-methyl-N-
(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).

o Seal the vial and heat at 70 °C for 30 minutes.
o Cool to room temperature before injection.
¢ GC-MS Parameters:

o GC Column: A non-polar column such as a DB-1ms or DB-5ms (30 m x 0.25 mm, 0.25 pum
film thickness) is typically used.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Injector Temperature: 250 °C.

o Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to
280 °C at a rate of 10 °C/min, and hold for 5 minutes.

o MS Transfer Line Temperature: 280 °C.
o lon Source Temperature: 230 °C.
o lonization Mode: Electron lonization (El) at 70 eV.

o Scan Range: 40-400 amu.
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GC-MS Analysis Workflow

GC-MS Analysis Workflow
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Caption: GC-MS analytical workflow.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and can often be performed without
derivatization. The choice of chromatographic column is crucial for isomer separation.

Experimental Protocol: LC-MS/MS Analysis
e LC Parameters:

o LC Column: A pentafluorophenyl (PFP) column is recommended for the separation of
fluoro-isomers.[7][9]

o Mobile Phase A: 0.1% formic acid in water.
o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return
to initial conditions and equilibrate for 3 minutes.

o Flow Rate: 0.4 mL/min.
o Column Temperature: 40 °C.

o Injection Volume: 5 pL.
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e MS/MS Parameters:
o lonization Mode: Electrospray lonization (ESI), positive mode.

o Multiple Reaction Monitoring (MRM): For 3-fluoroamphetamine, precursor ion m/z 154.
Key product ions are typically m/z 137 and 109.[8] The ratio of these product ions can aid

in isomer differentiation.

o Collision Energy: Optimized for the specific instrument and analyte.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of 3-Fluorophenylacetone.
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Spectroscopic Data

Key Features

Reference(s)

1H NMR (CDCls, 400 MHz)

o (ppm): ~2.2 (s, 3H, -CHs3),
~3.7 (s, 2H, -CHz-), ~6.9-7.3
(m, 4H, Ar-H). (Note:
Approximate values based on

similar structures).

[10]

13C NMR (CDCls, 100 MHz)

0 (ppm): ~29 (-CHs), ~50 (-
CHz-), ~114-130 (Ar-C), ~162
(d, J=245 Hz, C-F), ~206
(C=0). (Note: Approximate
values based on similar

structures).

[11]

Mass Spectrum (EI)

Key fragments (m/z): 152 (M™),
109 ([M-CHsCQ]"), 96, 83, 43
([CHsCOJ).

[1]

Infrared (IR)

Key peaks (cm™1): ~1715
(C=0 stretch), ~2925, 2850 (C-
H stretch), ~1600, 1480
(aromatic C=C stretch), ~1250
(C-F stretch). (Note:
Approximate values based on

similar structures).

[12]

Safety and Handling

3-Fluorophenylacetone is a chemical intermediate and should be handled with appropriate

safety precautions.

e GHS Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May

cause respiratory irritation.[1]

o Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab

coat should be worn. Work should be conducted in a well-ventilated fume hood.
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o Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep
container tightly closed.

Conclusion

3-Fluorophenylacetone is a valuable chemical intermediate, primarily utilized as a precursor
in the synthesis of 3-fluoroamphetamine for research and forensic applications. This guide has
provided a detailed overview of its chemical and physical properties, plausible synthesis and
reaction protocols, and modern analytical techniques for its identification and analysis. The
information presented herein is intended to be a valuable resource for professionals working
with this compound, facilitating safer handling, effective synthesis, and accurate analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluorophenylacetone
(CAS: 1737-19-5)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132418#3-fluorophenylacetone-cas-number-1737-
19-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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